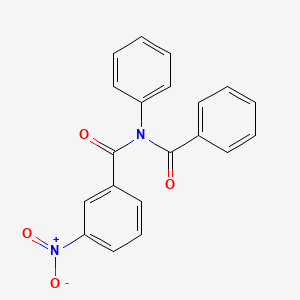

Benzamide, N-benzoyl-3-nitro-N-phenyl-

Description

Contextualization within Amide Chemistry Research

Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis. researchgate.net Amides are integral to the structure of peptides, proteins, and a wide array of pharmaceuticals and polymers. researchgate.net Research in amide chemistry is dynamic, with continuous efforts to develop more efficient and sustainable synthetic methods. ingentaconnect.comrsc.org Modern research often focuses on overcoming the traditionally harsh conditions required for amide synthesis, exploring catalytic methods and novel activating agents. researchgate.netrsc.org

The study of N-benzoyl-3-nitro-N-phenylbenzamide fits within this broader context by representing a multi-substituted amide, the synthesis and properties of which can provide insights into the electronic and steric effects of its constituent functional groups on the amide bond's reactivity and stability. The presence of two aryl groups and a benzoyl group on the nitrogen atom creates a sterically hindered and electronically complex environment around the amide functionality.

Historical Perspectives on Related Benzamide (B126) Structures in Chemical Synthesis

The synthesis of benzamides, the parent structure of the compound in focus, has a long history in organic chemistry. Traditionally, benzamides were synthesized by reacting a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, with an amine. acs.org These methods, while effective, often require stoichiometric amounts of activating agents, leading to significant waste. researchgate.net

The development of synthetic routes to more complex, substituted benzamides has been driven by the search for new pharmaceuticals and functional materials. The synthesis of N-phenylbenzamides, for instance, has been achieved through various routes, including the reaction of substituted benzoyl chlorides with diphenylthiourea. guidechem.com The historical progression of benzamide synthesis has moved towards greater efficiency, selectivity, and environmental compatibility. researchgate.net

Significance of Nitro-substituted Phenylbenzamides in Contemporary Organic Research

The incorporation of a nitro group into a phenylbenzamide structure, as seen in N-benzoyl-3-nitro-N-phenylbenzamide, is of significant interest in modern organic research. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the molecule. mdpi.com This can affect its reactivity, spectroscopic characteristics, and potential biological activity.

In medicinal chemistry, nitro-containing compounds have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents. mdpi.com The presence of a nitro group can enhance a molecule's bioactivity, although it can also introduce toxicity concerns. mdpi.com Contemporary research on nitro-substituted aromatic compounds often involves exploring their potential as pharmaceuticals, functional dyes, or materials with specific electronic properties. The study of compounds like N-benzoyl-3-nitro-N-phenylbenzamide contributes to a deeper understanding of how the nitro group's electronic influence modulates the properties of a complex amide system.

Data on Related Compounds

Due to the limited availability of specific experimental data for N-benzoyl-3-nitro-N-phenylbenzamide, the following table presents data for related benzamide structures to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzamide | C₇H₇NO | 121.14 | 127-130 |

| N-Phenylbenzamide | C₁₃H₁₁NO | 197.23 | 163-166 |

| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 140-143 |

| 4-Nitrobenzanilide | C₁₃H₁₀N₂O₃ | 242.23 | 210-213 |

| N-benzoyl-3-nitro-N-phenylbenzamide | C₂₀H₁₄N₂O₄ | 346.34 | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61582-63-6 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

N-benzoyl-3-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-8-3-1-4-9-15)21(17-11-5-2-6-12-17)20(24)16-10-7-13-18(14-16)22(25)26/h1-14H |

InChI Key |

BEQYQYMYWIEKNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for N Benzoyl 3 Nitro N Phenylbenzamide

Classical Synthetic Pathways for N-benzoyl-3-nitro-N-phenylbenzamide

Classical approaches to the synthesis of N-benzoyl-3-nitro-N-phenylbenzamide typically involve multi-step reaction sequences that rely on well-established organic transformations.

A plausible multi-step synthesis for N-benzoyl-3-nitro-N-phenylbenzamide would logically start from simpler, commercially available precursors. A conceptual pathway could involve the following key steps:

Nitration: The synthesis would likely begin with the nitration of a suitable benzene (B151609) derivative to introduce the nitro group at the desired position. For instance, the nitration of benzophenone (B1666685) could be a potential starting point, although controlling the regioselectivity to obtain the 3-nitro isomer would be a critical challenge. A more controlled approach might involve starting with a compound that already has a directing group to favor meta-nitration.

Amine Formation: The subsequent step would involve the formation of a secondary amine. This could be achieved through the reaction of a nitro-substituted aromatic compound with an appropriate amine, such as aniline, under conditions that facilitate nucleophilic aromatic substitution or through a reductive amination process.

Acylation: The final key step would be the acylation of the secondary amine with benzoyl chloride. This reaction, a classic method for amide bond formation, would introduce the second benzoyl group to yield the target molecule, N-benzoyl-3-nitro-N-phenylbenzamide. This type of reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

A representative, though generalized, reaction scheme is depicted below:

The specific reagents and conditions for each step would need to be carefully selected to ensure the desired transformations occur with high efficiency and selectivity. The order of these steps is crucial; for example, introducing the nitro group early on can deactivate the aromatic ring, potentially making subsequent reactions more challenging. libretexts.orglibretexts.org

The optimization of reaction conditions is paramount to maximizing the yield and purity of N-benzoyl-3-nitro-N-phenylbenzamide. Key parameters that would be systematically varied and studied include:

Temperature: Each step of the synthesis will have an optimal temperature range. For instance, nitration reactions are often carried out at low temperatures to control the reaction rate and prevent over-nitration. In contrast, amide bond formation might require elevated temperatures to proceed at a reasonable rate.

Solvent: The choice of solvent can significantly influence reaction outcomes. Solvents are selected based on their ability to dissolve the reactants, their boiling points, and their inertness to the reaction conditions. For acylation reactions, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. unej.ac.id

Catalyst: While not always necessary for classical amide bond formation from an acid chloride, certain steps in a multi-step synthesis might benefit from catalysis to improve reaction rates and selectivity.

Reaction Time: The duration of each reaction step needs to be optimized to ensure complete conversion of the starting materials without the formation of significant byproducts. Progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). mdpi.com

Base: In the acylation step, the choice and amount of base used to scavenge the generated acid can impact the yield. Common bases include triethylamine (B128534) and pyridine.

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the effects of these variables and their interactions to identify the optimal conditions for the synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) |

| Temperature (°C) | 0 | 25 (Room Temp) | 50 | Varies |

| Solvent | Dichloromethane | Tetrahydrofuran | Toluene | Varies |

| Base | Triethylamine | Pyridine | None | Varies |

| Reaction Time (h) | 1 | 4 | 12 | Varies |

Modern Methodologies in N-benzoyl-3-nitro-N-phenylbenzamide Synthesis

Modern synthetic chemistry offers more efficient and environmentally benign alternatives to classical methods for the synthesis of amides like N-benzoyl-3-nitro-N-phenylbenzamide.

The direct formation of amide bonds from carboxylic acids and amines is a highly desirable transformation that avoids the use of harsh reagents like thionyl chloride or oxalyl chloride to form acid chlorides. walisongo.ac.id Catalytic methods are at the forefront of modern amide synthesis. sigmaaldrich.com

Boric Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. walisongo.ac.idsigmaaldrich.com This method often proceeds under milder conditions and generates water as the only byproduct, aligning with the principles of green chemistry. walisongo.ac.id A potential catalytic cycle would involve the activation of the carboxylic acid by the boronic acid catalyst, followed by nucleophilic attack by the amine.

Transition Metal Catalysis: Various transition metal catalysts, including those based on ruthenium, have been developed for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com While this might not be the most direct route for N-benzoyl-3-nitro-N-phenylbenzamide, it showcases the power of catalytic methods in forming amide bonds. More relevant would be metal-catalyzed methods for the coupling of carboxylic acids and amines.

The use of coupling reagents is another modern approach, although they are stoichiometric rather than catalytic. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and T3P (propylphosphonic anhydride) are highly efficient for amide bond formation but often have poor atom economy. unibo.itucl.ac.uk

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of N-benzoyl-3-nitro-N-phenylbenzamide, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than classical methods that use stoichiometric activating agents. walisongo.ac.id

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring the use of solvents like ethyl acetate (B1210297) instead of chlorinated solvents. unibo.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com

Waste Reduction: Minimizing the formation of byproducts and waste streams. This is a key advantage of direct catalytic amidation, which produces only water as a byproduct. walisongo.ac.id

| Green Chemistry Principle | Application in Synthesis of N-benzoyl-3-nitro-N-phenylbenzamide |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic methods for amide bond formation to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like thionyl chloride and hazardous solvents. |

| Designing Safer Chemicals | While the target molecule is fixed, the synthetic intermediates can be designed to be less hazardous. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ethyl acetate or conducting solvent-free reactions. unibo.itrsc.org |

| Design for Energy Efficiency | Employing catalysts that allow reactions to proceed at lower temperatures. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where feasible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in preference to stoichiometric ones. ucl.ac.uk |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent excursions that could lead to hazardous situations. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |

Investigation of Byproducts and Reaction Selectivity in N-benzoyl-3-nitro-N-phenylbenzamide Synthesis

A thorough understanding of potential side reactions and the resulting byproducts is crucial for optimizing the synthesis of N-benzoyl-3-nitro-N-phenylbenzamide and ensuring the purity of the final product.

In the nitration step , potential byproducts include isomers of the desired 3-nitro compound (i.e., ortho- and para-isomers) and dinitrated products. The selectivity of the nitration is highly dependent on the directing effects of the substituents already present on the aromatic ring and the reaction conditions.

During the amination step , over-alkylation or over-arylation of the amine can lead to the formation of tertiary amines or other undesired products. The stoichiometry of the reactants and the reaction temperature are key factors in controlling selectivity.

In the final acylation step , if the starting amine is not fully consumed, it will remain as an impurity. Also, hydrolysis of the benzoyl chloride can lead to the formation of benzoic acid. The presence of any residual water can therefore be detrimental to the reaction.

The identification and characterization of these byproducts are typically achieved using a combination of chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, Mass Spectrometry) techniques. Understanding the formation pathways of these byproducts allows for the targeted modification of reaction conditions to enhance the selectivity towards the desired N-benzoyl-3-nitro-N-phenylbenzamide. For instance, careful control of temperature and the slow addition of reagents can often minimize the formation of unwanted side products.

Chemical Reactivity and Transformational Studies of N Benzoyl 3 Nitro N Phenylbenzamide

Reactivity of the Amide Moiety in N-benzoyl-3-nitro-N-phenylbenzamide

The tertiary amide core of N-benzoyl-3-nitro-N-phenylbenzamide is a defining feature of its chemical architecture. Unlike secondary amides, it lacks an N-H bond, which precludes certain reactions like deprotonation at the nitrogen and hydrogen bonding. However, the carbonyl group and the carbon-nitrogen bond remain key sites of reactivity.

The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions. The stability of the amide bond in N-benzoyl-3-nitro-N-phenylbenzamide is influenced by the electronic effects of its substituents. The kinetics of hydrolysis for structurally related N-acylimidazoles have been studied extensively, providing a framework for understanding the behavior of this compound. researchgate.netosti.govpsu.edu

The hydrolysis rate is highly dependent on pH. A typical pH-rate profile for amide hydrolysis displays three distinct regions:

Acid-Catalyzed Region (low pH): At low pH, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

pH-Independent Region (neutral pH): In this region, the uncatalyzed reaction with water is the dominant pathway.

Base-Catalyzed Region (high pH): At high pH, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. researchgate.net

For N-benzoyl-3-nitro-N-phenylbenzamide, the presence of the electron-withdrawing 3-nitro group on one of the benzoyl rings is expected to enhance the electrophilicity of the adjacent carbonyl carbon, potentially increasing the rate of nucleophilic attack and subsequent hydrolysis compared to an unsubstituted analogue. Studies on N-nitrobenzamides have shown that they can undergo hydrolysis through various mechanisms, including neutral water-catalyzed and hydroxide-catalyzed pathways, depending on the acidity of the medium. rsc.org

Table 1: Representative pH-Rate Profile Regions for N-Acylimidazole Hydrolysis

| pH Region | Dominant Reaction | Catalysis |

|---|---|---|

| < 4 | Reaction with H₃O⁺ | Hydronium ion catalyzed |

| 4 - 8.5 | Reaction with H₂O | pH-independent |

| > 9 | Reaction with OH⁻ | Hydroxide ion catalyzed |

This table is based on kinetic studies of related N-acylimidazole compounds and illustrates the general principles applicable to amide hydrolysis. researchgate.net

The amide moiety offers two primary sites for reactions. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. Due to the stability of the amide bond, these reactions typically require harsh conditions or highly reactive nucleophiles.

Conversely, while the nitrogen atom in this tertiary amide is less nucleophilic than in a primary or secondary amine due to the delocalization of its lone pair into two carbonyl groups, it can still participate in certain electrophilic reactions under specific conditions. The synthesis of N-phenylbenzamides often involves the nucleophilic substitution reaction between a substituted benzoyl chloride and an amine or a related reagent, highlighting the formation of the amide bond through nucleophilic attack. unair.ac.idunej.ac.id

Transformations Involving the Nitro Group in N-benzoyl-3-nitro-N-phenylbenzamide

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. nih.gov

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in organic chemistry. wikipedia.org A wide array of reagents can accomplish this conversion, offering varying degrees of chemoselectivity, which is crucial given the presence of two carbonyl groups in the target molecule. commonorganicchemistry.comorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Catalysts like Palladium on carbon (Pd/C) or Raney nickel are highly effective. commonorganicchemistry.com Care must be taken as these conditions can sometimes reduce other functional groups.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin (II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) are classic and robust methods for nitro reduction. commonorganicchemistry.comstackexchange.com SnCl₂ is known for its mildness and tolerance of other reducible groups like ketones and esters. stackexchange.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages/Disadvantages |

|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency; may reduce other functional groups. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat | Inexpensive, effective; requires workup to remove iron salts. |

| SnCl₂·2H₂O | Solvent (e.g., Ethanol, Ethyl Acetate), heat | Mild, chemoselective for nitro groups over many other functionalities. stackexchange.com |

| Zn/AcOH | Acetic acid | Mild method. commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Can be selective for one nitro group over another. commonorganicchemistry.com |

This table summarizes common laboratory methods for the reduction of aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.comstackexchange.com

The reduction of N-benzoyl-3-nitro-N-phenylbenzamide would yield N-benzoyl-3-amino-N-phenylbenzamide, a compound with a nucleophilic amino group that can be used for further synthetic elaborations.

The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of a leaving group (like a halogen) or, in some cases, even a hydrogen atom at positions ortho and para to the nitro group. nih.gov

In the 3-nitrobenzoyl moiety, the positions ortho (C2, C4) and para (C6) to the nitro group are activated for nucleophilic attack. This enables reactions like the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the activated ring, leading to the substitution of a hydrogen atom. organic-chemistry.org This pathway provides a powerful method for C-C and C-heteroatom bond formation on the nitro-aromatic ring. The nitro group itself facilitates these reactions and can be retained for its electronic properties or subsequently reduced. nih.gov

Reactivity at the Benzoyl and Phenyl Moieties of N-benzoyl-3-nitro-N-phenylbenzamide

The three aromatic rings in the molecule exhibit different reactivities towards electrophilic aromatic substitution due to the electronic nature of their substituents.

3-Nitrobenzoyl Ring: This ring is strongly deactivated by two powerful electron-withdrawing, meta-directing groups: the nitro group and the amide carbonyl group. Electrophilic substitution on this ring is extremely difficult and would require harsh reaction conditions.

N-Benzoyl Ring: The amide nitrogen atom is attached to this ring via a carbonyl group. The N-acyl group as a whole is deactivating towards electrophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl. It acts as a meta-director in Friedel-Crafts reactions and generally directs incoming electrophiles to the meta position.

N-Phenyl Ring: The nitrogen atom is directly attached to this ring. Although the nitrogen's lone pair is delocalized across two carbonyls, the N-acylamino group is still considered an ortho, para-directing group. msu.edu This is because the nitrogen can donate its lone pair density into the ring via resonance, stabilizing the intermediate carbocation (arenium ion) formed during attack at the ortho and para positions. This ring is the most activated of the three towards electrophilic substitution reactions like halogenation or nitration.

Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Key Substituent | Electronic Effect | Predicted Position of Substitution |

|---|---|---|---|

| 3-Nitrobenzoyl | -NO₂ and -C(O)N- | Strongly Deactivating | Meta (to both groups) |

| N-Benzoyl | -C(O)N- | Deactivating | Meta |

| N-Phenyl | -N(Acyl)- | Activating (relative to other rings) | Ortho, Para |

This table outlines the expected regiochemical outcomes for electrophilic substitution on the different aromatic rings of the parent molecule.

Aromatic Substitution Patterns on N-benzoyl-3-nitro-N-phenylbenzamide

There is a lack of specific published research detailing experimental or theoretical studies on the aromatic substitution patterns of N-benzoyl-3-nitro-N-phenylbenzamide. The directing effects of the constituent functional groups—the N-benzoyl group, the N-phenyl group, and the 3-nitro group on the central benzamide (B126) ring—would theoretically influence the regioselectivity of electrophilic aromatic substitution reactions. However, without experimental data, any discussion of specific substitution outcomes remains speculative.

A summary of potential, though unconfirmed, substitution patterns is presented in the table below. It is critical to note that this information is based on general principles of organic chemistry and not on specific studies of the target molecule.

| Reactant | Potential Substitution Site | Theoretical Product |

| Electrophile (E+) | Position 5 of the 3-nitrobenzoyl ring | N-benzoyl-3-nitro-5-E-N-phenylbenzamide |

| Electrophile (E+) | Ortho/para positions of the N-phenyl ring | N-(p-E-phenyl)-N-benzoyl-3-nitrobenzamide |

| Electrophile (E+) | Ortho/para positions of the benzoyl ring | N-(3-nitrobenzoyl)-N-phenyl-(p-E-benzoyl)amide |

Note: This table is illustrative of theoretical possibilities and is not based on experimental results for N-benzoyl-3-nitro-N-phenylbenzamide.

Side-chain Modification Strategies for N-benzoyl-3-nitro-N-phenylbenzamide

There are no specific studies in the available literature that describe side-chain modification strategies for N-benzoyl-3-nitro-N-phenylbenzamide. In theory, the nitro group represents a key functional handle for modification. Reduction of the nitro group to an amine would be a plausible transformation, which would then allow for a wide range of subsequent derivatizations, such as diazotization or acylation.

Furthermore, the amide linkage itself could be a target for modification, although this would likely involve more forcing conditions that could lead to cleavage of the molecule. Without specific research, any proposed modification strategies lack empirical support.

Role of N-benzoyl-3-nitro-N-phenylbenzamide as a Chemical Reagent in Organic Synthesis

The role of N-benzoyl-3-nitro-N-phenylbenzamide as a chemical reagent in organic synthesis is not documented in the scientific literature. While its structure contains functionalities that could potentially be exploited in synthesis, such as the electrophilic character of the carbon atoms in the nitro-aromatic ring or the potential for the amide to act as a directing group, there are no published examples of its use in this capacity. Therefore, its utility as a synthetic tool remains unexplored.

Structural Elucidation and Conformational Analysis of N Benzoyl 3 Nitro N Phenylbenzamide

Advanced Spectroscopic Characterization Techniques for N-benzoyl-3-nitro-N-phenylbenzamide

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of a molecule, providing detailed information about its atomic connectivity and chemical environment.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-benzoyl-3-nitro-N-phenylbenzamide would exhibit characteristic signals corresponding to its three distinct aromatic rings and two carbonyl groups.

¹H NMR Spectroscopy: The proton spectrum is expected to be complex, with signals corresponding to the protons of the N-phenyl ring, the benzoyl group, and the 3-nitrobenzoyl group. The protons on the N-phenyl ring would likely appear as multiplets in the range of 7.0-7.5 ppm. The protons of the benzoyl group would also resonate in this region. The protons on the 3-nitrobenzoyl ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitro group. The proton ortho to the nitro group would likely be the most downfield signal, potentially appearing as a singlet or a narrow triplet around 8.5-8.8 ppm. The other protons on this ring would appear as doublets or triplets between 7.6 and 8.4 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-benzoyl-3-nitro-N-phenylbenzamide (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 165-175 |

| Aromatic C-NO₂ | - | 145-150 |

| Aromatic C-H | 7.0-8.8 | 120-140 |

Vibrational spectroscopy provides insights into the functional groups present in a molecule. The IR and Raman spectra of N-benzoyl-3-nitro-N-phenylbenzamide would be dominated by the characteristic vibrations of the amide and nitro functional groups.

The most prominent features in the IR spectrum would be the strong carbonyl (C=O) stretching bands of the two amide groups, expected in the region of 1650-1700 cm⁻¹. The presence of two carbonyl groups might lead to a broadening or splitting of this band. The N-C stretching vibrations would likely appear in the 1200-1300 cm⁻¹ region.

The nitro group would give rise to two characteristic strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1340-1370 cm⁻¹. quora.comorgchemboulder.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to give strong signals in the Raman spectrum.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for N-benzoyl-3-nitro-N-phenylbenzamide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide | C=O stretch | 1650-1700 (strong) | 1650-1700 (medium) |

| Nitro | Asymmetric NO₂ stretch | 1520-1560 (strong) | 1520-1560 (weak) |

| Nitro | Symmetric NO₂ stretch | 1340-1370 (strong) | 1340-1370 (strong) |

| Aromatic | C-H stretch | >3000 (medium) | >3000 (strong) |

| Aromatic | C=C stretch | 1400-1600 (medium) | 1400-1600 (strong) |

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-benzoyl-3-nitro-N-phenylbenzamide (C₂₀H₁₄N₂O₄), the expected exact mass of the molecular ion [M]⁺ would be precisely determined.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for amides involve cleavage of the C-N bond and the C-C(=O) bond. The presence of the nitro group would also influence the fragmentation, with potential loss of NO₂ or NO. Expected key fragments would include ions corresponding to the benzoyl cation (m/z 105), the 3-nitrobenzoyl cation (m/z 150), and the N-phenylbenzamide radical cation (m/z 196), as well as fragments arising from the loss of neutral molecules like CO.

Computational and Theoretical Investigations of N Benzoyl 3 Nitro N Phenylbenzamide

Structure-Property Relationship (SPR) Studies of N-benzoyl-3-nitro-N-phenylbenzamide using Computational Methods

Without any foundational research on this specific molecule, the creation of data tables and detailed research findings as requested is not feasible. Any attempt to generate such content would be speculative and would not meet the standards of scientific accuracy.

Should research on the computational and theoretical aspects of N-benzoyl-3-nitro-N-phenylbenzamide become available in the future, this topic could be revisited.

No Published Research Found for "Benzamide, N-benzoyl-3-nitro-N-phenyl-" in Advanced Materials Science Applications

Following a comprehensive and targeted search of scientific literature and public databases, no specific information or research findings have been identified regarding the application of the chemical compound "Benzamide, N-benzoyl-3-nitro-N-phenyl-" in the fields of polymer architectures, supramolecular chemistry, or catalysis as outlined in the user's request.

Despite utilizing various search strategies, including the compound's chemical name, CAS number (61582-63-6), and specific keywords related to advanced materials science, the search did not yield any scholarly articles, patents, or research data detailing its use as a precursor in polymer synthesis, for the functionalization of polymer chains, in the design of molecular recognition systems, in the formation of ordered nanostructures, or in catalytic processes.

The strict constraints of the request, which mandate focusing solely on "Benzamide, N-benzoyl-3-nitro-N-phenyl-" and adhering to a detailed outline of its applications, cannot be fulfilled due to the apparent absence of published research in these specific areas. The available information is limited to the compound's basic chemical properties and synthesis pathways.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article on the "Applications of N-benzoyl-3-nitro-N-phenylbenzamide in Advanced Materials Science" as no such applications are documented in the accessible scientific domain.

Applications of N Benzoyl 3 Nitro N Phenylbenzamide in Advanced Materials Science

Utilization in Catalysis and Reaction Development

Ligand Design in Transition Metal Catalysis Incorporating N-benzoyl-3-nitro-N-phenylbenzamide

The field of transition metal catalysis often relies on the rational design of organic ligands to tune the reactivity and selectivity of the metal center. Attributes such as electronic properties, steric hindrance, and the presence of specific functional groups on a ligand are crucial for catalytic performance. While amides and nitro-functionalized aromatic compounds are classes of molecules that have been explored in ligand design, there is no specific research available that details the synthesis and application of N-benzoyl-3-nitro-N-phenylbenzamide as a ligand in any transition metal-catalyzed process. Consequently, no data on its performance, such as reaction yields, turnover numbers, or enantioselectivities, can be presented.

Organocatalytic Applications of N-benzoyl-3-nitro-N-phenylbenzamide

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents another area where the functionalities within N-benzoyl-3-nitro-N-phenylbenzamide could potentially be exploited. The amide moieties could act as hydrogen bond donors, and the nitro group could influence the electronic environment of the molecule, potentially enabling it to catalyze certain reaction types. However, similar to its application in transition metal catalysis, there is a lack of published research investigating the organocatalytic capabilities of this specific compound. Therefore, there are no documented reaction scopes, proposed catalytic cycles, or performance metrics to report.

Derivatives and Analogues of N Benzoyl 3 Nitro N Phenylbenzamide: Synthetic Routes and Chemical Exploration

Synthesis of Substituted N-benzoyl-3-nitro-N-phenylbenzamide Analogues

The synthesis of N-benzoyl-3-nitro-N-phenylbenzamide and its analogues can be approached through several established methods for amide bond formation. A common and direct route involves the acylation of a secondary amine with a substituted benzoyl chloride. In the case of the parent compound, this would entail the reaction of N-phenyl-3-nitroaniline with benzoyl chloride. To create a diverse library of analogues, this fundamental reaction can be systematically varied by introducing substituents on either the N-phenyl ring or the N-benzoyl moiety.

A general synthetic scheme would involve the reaction of a substituted N-phenyl-3-nitroaniline with a substituted benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

Modifications on the Phenyl Ring of N-benzoyl-3-nitro-N-phenylbenzamide

To investigate the electronic and steric effects on the properties of the target molecule, analogues can be synthesized with various substituents on the N-phenyl ring. This is achieved by starting with appropriately substituted anilines, which are then nitrated and subsequently reacted with benzoyl chloride. For example, starting with p-chloroaniline or p-methylaniline would lead to the corresponding N-(4-chlorophenyl)-3-nitroaniline or N-(4-methylphenyl)-3-nitroaniline intermediates. These intermediates can then be acylated with benzoyl chloride to yield the desired analogues.

Table 1: Hypothetical Synthetic Scheme for Phenyl Ring Modified Analogues

| Starting Material (Substituted Aniline) | Intermediate (Substituted N-phenyl-3-nitroaniline) | Final Product (Substituted N-benzoyl-3-nitro-N-phenylbenzamide) |

|---|---|---|

| Aniline | N-phenyl-3-nitroaniline | N-benzoyl-3-nitro-N-phenylbenzamide |

| 4-Chloroaniline | N-(4-chlorophenyl)-3-nitroaniline | N-benzoyl-N-(4-chlorophenyl)-3-nitrobenzamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-nitroaniline | N-benzoyl-N-(4-methoxyphenyl)-3-nitrobenzamide |

Alterations on the Benzoyl Moiety of N-benzoyl-3-nitro-N-phenylbenzamide

Similarly, the electronic properties of the benzoyl group can be modulated by introducing substituents onto its aromatic ring. This is accomplished by using a range of substituted benzoyl chlorides in the acylation step with N-phenyl-3-nitroaniline. For instance, 4-nitrobenzoyl chloride or 4-methoxybenzoyl chloride can be used to introduce electron-withdrawing or electron-donating groups, respectively.

Table 2: Hypothetical Synthetic Scheme for Benzoyl Moiety Modified Analogues

| Starting Material (Substituted Benzoyl Chloride) | Reactant (Secondary Amine) | Final Product (Substituted N-benzoyl-3-nitro-N-phenylbenzamide) |

|---|---|---|

| Benzoyl chloride | N-phenyl-3-nitroaniline | N-benzoyl-3-nitro-N-phenylbenzamide |

| 4-Nitrobenzoyl chloride | N-phenyl-3-nitroaniline | N-(4-nitrobenzoyl)-3-nitro-N-phenylbenzamide |

| 4-Methoxybenzoyl chloride | N-phenyl-3-nitroaniline | N-(4-methoxybenzoyl)-3-nitro-N-phenylbenzamide |

Substituent Effects on Reactivity and Properties of N-benzoyl-3-nitro-N-phenylbenzamide Analogues

The introduction of substituents on either the N-phenyl or N-benzoyl ring is expected to have a significant impact on the chemical reactivity and physical properties of the analogues. Electron-withdrawing groups (such as -NO2 or -Cl) on either ring will decrease the electron density on the amide nitrogen and the carbonyl oxygen. This would likely make the amide bond more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (such as -OCH3 or -CH3) would increase the electron density, potentially making the amide bond more stable.

Chemical Characterization of N-benzoyl-3-nitro-N-phenylbenzamide Derivatives

The synthesized analogues of N-benzoyl-3-nitro-N-phenylbenzamide would be rigorously characterized using a suite of modern analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene (B151609) rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequency of the amide carbonyl group (C=O) is a key diagnostic peak.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information. mdpi.com

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed molecular formula.

Table 3: Expected Spectroscopic Data for N-benzoyl-3-nitro-N-phenylbenzamide

| Technique | Expected Data |

|---|---|

| 1H NMR (CDCl3, δ) | Aromatic protons in the range of 7.0-8.5 ppm. |

| 13C NMR (CDCl3, δ) | Amide carbonyl carbon around 165-175 ppm. Aromatic carbons in the range of 110-150 ppm. |

| IR (KBr, cm-1) | C=O stretch (amide) around 1650-1680 cm-1. N-O stretch (nitro) around 1520 and 1350 cm-1. |

Comparative Studies of Reactivity and Potential Applications across Analogues of N-benzoyl-3-nitro-N-phenylbenzamide

Comparative studies across a series of synthesized analogues can provide valuable structure-activity relationship (SAR) insights. By systematically varying the substituents and observing the resulting changes in chemical and physical properties, it is possible to understand the electronic and steric requirements for a particular application.

For example, the rate of hydrolysis of the amide bond under acidic or basic conditions could be compared across the series of analogues. This would provide quantitative data on the electronic influence of the substituents on the stability of the amide linkage. Such studies are crucial in fields like medicinal chemistry, where the stability of a drug molecule is a critical parameter.

Furthermore, the potential of these compounds as ligands for metal complexes or as intermediates in the synthesis of more complex heterocyclic systems could be explored. The differential reactivity of the analogues, stemming from their varied electronic and steric profiles, could lead to the discovery of novel chemical transformations and materials with unique properties.

Future Research Directions and Emerging Opportunities for N Benzoyl 3 Nitro N Phenylbenzamide

Development of Novel Synthetic Routes for N-benzoyl-3-nitro-N-phenylbenzamide

At present, there are no established or optimized synthetic routes specifically published for N-benzoyl-3-nitro-N-phenylbenzamide. General principles of organic chemistry suggest that its synthesis could likely be achieved through the acylation of N-phenyl-3-nitrobenzamide with benzoyl chloride, or alternatively, the acylation of N-phenylbenzamide with 3-nitrobenzoyl chloride. However, the specifics of reaction conditions, catalysts, yields, and purification methods remain to be determined.

Future research in this area could focus on developing efficient and scalable synthetic methodologies. Key research objectives could include:

Optimization of Classical Synthetic Methods: A systematic investigation into the reaction conditions (e.g., solvent, temperature, base) for the plausible synthetic pathways to maximize yield and purity.

Exploration of Modern Catalytic Systems: The use of novel catalysts, such as organocatalysts or transition metal catalysts, could offer milder reaction conditions and improved efficiency compared to traditional methods.

Development of Green Synthetic Approaches: Employing environmentally benign solvents, reducing energy consumption, and minimizing waste generation would be a crucial aspect of modern synthetic route development for this compound.

A comparative analysis of potential synthetic routes is presented in the table below, based on general chemical principles.

| Potential Synthetic Route | Reactants | Potential Advantages | Potential Challenges |

| Acylation of N-phenyl-3-nitrobenzamide | N-phenyl-3-nitrobenzamide, Benzoyl chloride | Potentially straightforward acylation. | Synthesis of the starting N-phenyl-3-nitrobenzamide required. |

| Acylation of N-phenylbenzamide | N-phenylbenzamide, 3-Nitrobenzoyl chloride | Readily available starting materials. | Potential for side reactions due to the nitro group. |

Exploration of Uncharted Reactivity Pathways of N-benzoyl-3-nitro-N-phenylbenzamide

The reactivity of N-benzoyl-3-nitro-N-phenylbenzamide is entirely unexplored. The presence of two benzoyl groups and a nitro-substituted phenyl ring suggests a rich and complex chemical reactivity. Future research could investigate a variety of transformations, including:

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This would open up a wide range of subsequent derivatization possibilities, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the aromatic rings could be probed through substitution reactions, providing insights into the compound's reactivity and allowing for the introduction of new functional groups.

Hydrolysis of the Amide Bonds: Investigation into the stability of the two distinct amide bonds under acidic and basic conditions would be fundamental to understanding the compound's chemical robustness.

Advanced Applications in Emerging Technologies Utilizing N-benzoyl-3-nitro-N-phenylbenzamide

Given the lack of published research, there are currently no known applications for N-benzoyl-3-nitro-N-phenylbenzamide. However, the structural motifs present in the molecule suggest several areas where it could be of interest in emerging technologies. The presence of aromatic rings and a nitro group, which is a common feature in electronically active and energetic materials, points towards potential applications in:

Materials Science: The compound could be investigated as a building block for novel polymers or coordination complexes with interesting thermal, optical, or electronic properties.

Organic Electronics: The aromatic and electron-withdrawing nitro group suggest that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.

Interdisciplinary Research with N-benzoyl-3-nitro-N-phenylbenzamide

The novelty of N-benzoyl-3-nitro-N-phenylbenzamide makes it a prime candidate for interdisciplinary research. Initial synthetic and reactivity studies by organic chemists could pave the way for collaborations with:

Computational Chemists: Theoretical studies could predict the compound's molecular geometry, electronic properties, and spectroscopic signatures, guiding experimental work.

Materials Scientists: Once the compound can be synthesized in sufficient quantities, materials scientists could investigate its solid-state properties, such as its crystal packing and thermal stability.

Pharmacologists and Biologists: Although there is no current indication of biological activity, the benzamide (B126) scaffold is present in many pharmaceuticals. Screening N-benzoyl-3-nitro-N-phenylbenzamide and its derivatives for various biological activities could be a fruitful area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.